

An In-depth Technical Guide to Potassium Sulfamate (CAS 13823-50-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Potassium sulfamate*

Cat. No.: *B081758*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium sulfamate (CAS No. 13823-50-2), also known as potassium amidosulfate, is a versatile inorganic compound with the chemical formula $\text{H}_2\text{KNO}_3\text{S}$. It presents as a white, crystalline, water-soluble solid.^{[1][2]} While the sulfamate functional group is a component of various pharmaceuticals, **potassium sulfamate** itself is primarily utilized in industrial and chemical synthesis applications rather than for direct therapeutic purposes. Its key applications include serving as a crucial precursor in the synthesis of energetic materials, acting as a flame retardant, a specialty fertilizer in agriculture, and finding use in cleaning agents, water treatment, and electroplating processes.^{[3][4]} This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and its application in energetic materials, and a summary of its other industrial uses. Notably, there is no scientific literature to support direct biological activity or involvement in signaling pathways for **potassium sulfamate**.

Chemical and Physical Properties

Potassium sulfamate is a stable inorganic salt.^[2] Its properties are summarized in the tables below. Data is compiled from various chemical suppliers and literature; some discrepancies exist, which is common for such bulk chemicals.

Table 1: General and Chemical Properties

Property	Value	Source(s)
CAS Number	13823-50-2	[5]
Molecular Formula	$\text{H}_2\text{KNO}_3\text{S}$	[5]
Molecular Weight	135.18 g/mol	[5]
IUPAC Name	Potassium sulfamate	[5]
Synonyms	Potassium amidosulfate, Aminosulfonic acid potassium salt, Sulfamic acid monopotassium salt	[5] [6]
Appearance	White to almost white crystalline powder/solid	[7]
Purity	>98.0% (typical)	[5]
Crystal System	Orthorhombic	[7] [8]
pKa (of sulfamic acid)	~1.0	[9]

Table 2: Physical Properties

Property	Value	Source(s)
Density	~2.19 g/cm ³	[1]
Refractive Index	~1.515	[1]
Solubility in Water	Soluble, increases with temperature. 45.86 g/100 mL at 9°C; 77.75 g/100 mL at 25°C; 129.36 g/100 mL at 45°C.	[7]
Solubility in Organic Solvents	Insoluble in ethanol and acetone.	[1]
Sensitivity	Hygroscopic	[2]
Thermal Decomposition	Decomposes at elevated temperatures. A multi-step decomposition is observed via TGA/DSC, starting around 270.9°C, corresponding to its decomposition into potassium bisulfate (KHSO ₄). [8]	

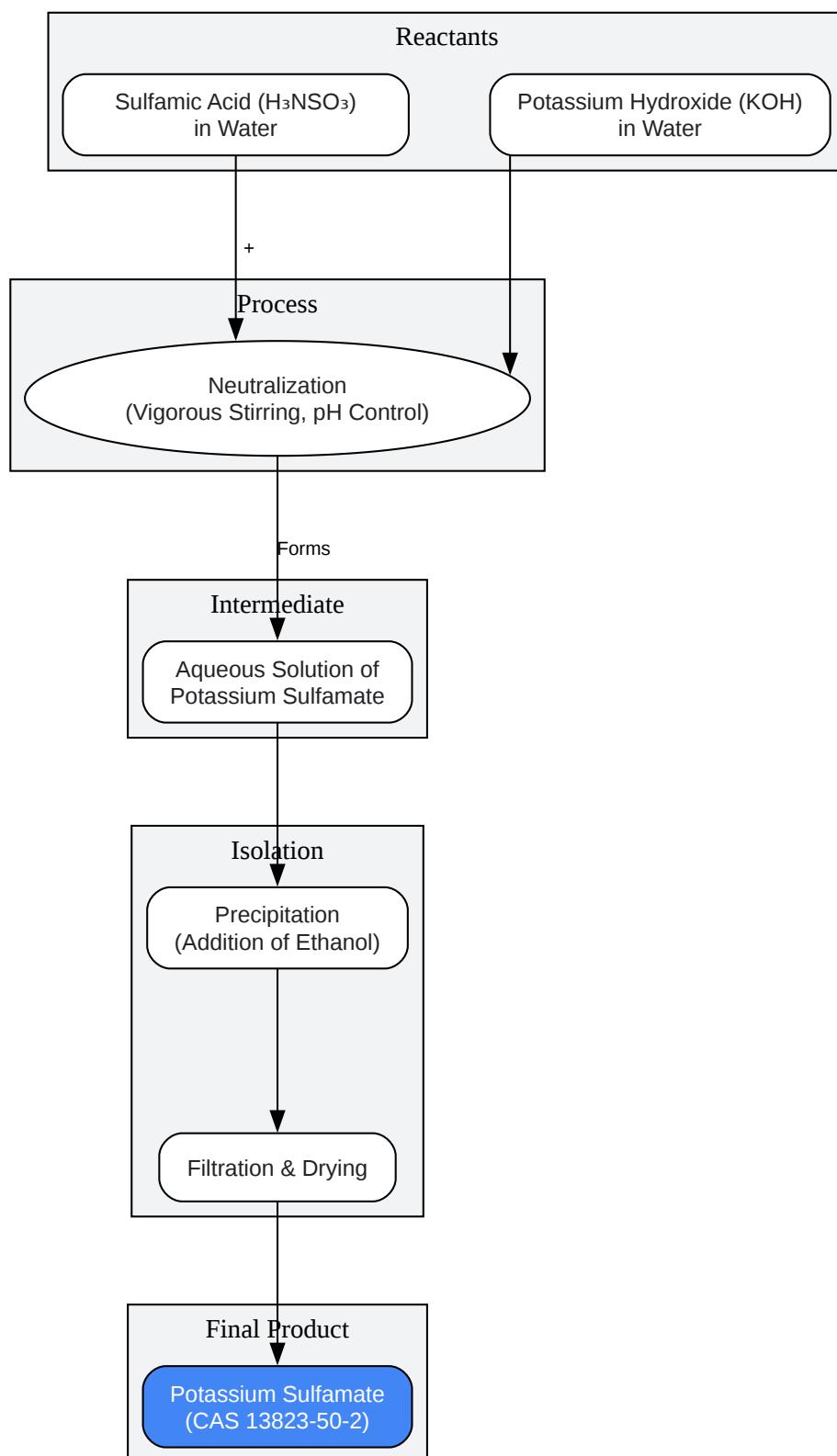
Synthesis and Manufacturing

Potassium sulfamate is typically synthesized through a straightforward acid-base neutralization reaction.

Experimental Protocol: Synthesis of Potassium Sulfamate

Objective: To synthesize **potassium sulfamate** via the neutralization of sulfamic acid with potassium hydroxide.

Materials:


- Sulfamic acid (H₃NSO₃)

- Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)[7]
- Deionized water
- Ethanol (for precipitation)
- Beakers, magnetic stirrer, pH meter/paper, filtration apparatus

Procedure:

- Dissolution of Sulfamic Acid: Prepare a concentrated aqueous solution of sulfamic acid. For example, suspend 70.35 g of sulfamic acid in 50 mL of deionized water in a beaker with continuous stirring.[10]
- Preparation of Base Solution: Prepare a concentrated aqueous solution of potassium hydroxide. For example, dissolve 44 g of potassium hydroxide in a minimal amount of water (e.g., 50 mL).[10]
- Neutralization: Slowly add the potassium hydroxide solution to the sulfamic acid suspension under vigorous stirring.[10] The reaction is exothermic, so cooling may be necessary to maintain control.
- pH Adjustment: Monitor the pH of the reaction mixture. Continue adding the base until the solution reaches a neutral pH (pH 7 ± 1).[10]
- Precipitation: Pour the resulting neutral **potassium sulfamate** solution into a larger volume of a solvent in which it is insoluble, such as ethanol (e.g., 100 mL).[8][10] **Potassium sulfamate** will precipitate out as a white solid.
- Isolation and Drying: Collect the precipitated salt by filtration. Wash the collected solid with ethanol to remove any remaining impurities. Dry the product in an oven at approximately 70°C to obtain the final crystalline powder.[10]

Reaction Stoichiometry: H₃NSO₃ + KOH → KSO₃NH₂ + H₂O[7]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Potassium Sulfamate**.

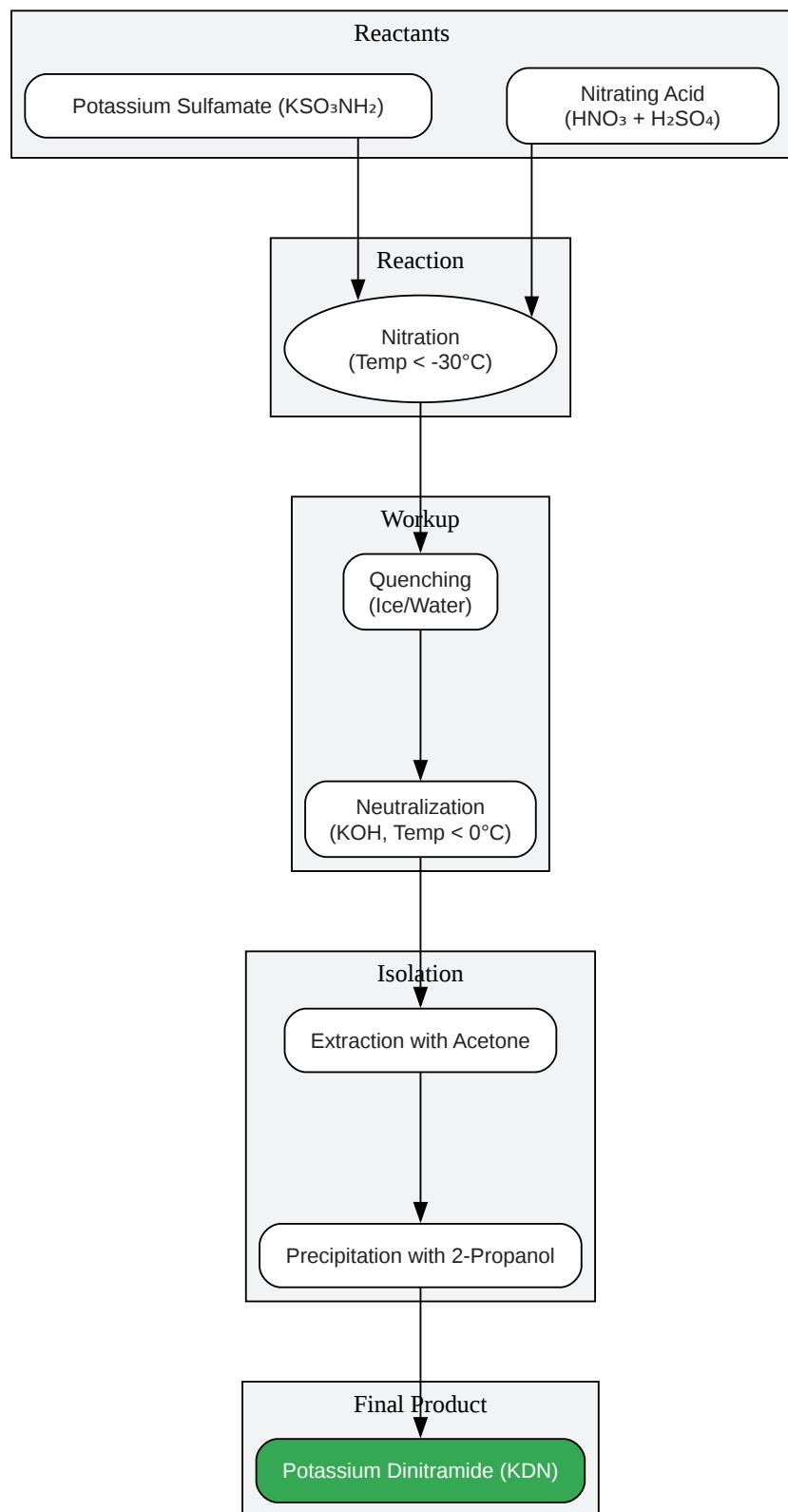
Key Applications and Experimental Methodologies

Precursor for Energetic Materials

The most technically documented application of **potassium sulfamate** is as a starting material for the synthesis of dinitramide salts, such as potassium dinitramide (KDN) and ammonium dinitramide (ADN). ADN is a high-energy, environmentally friendly oxidizer for rocket propellants.[3][6]

Objective: To synthesize potassium dinitramide (KDN) via the nitration of **potassium sulfamate**. This protocol is based on established methods in the literature and involves highly hazardous materials requiring expert handling and appropriate safety precautions.

Materials:


- **Potassium sulfamate** (finely powdered)[10]
- Fuming nitric acid (100%)
- Concentrated sulfuric acid (95-98%) or Oleum[10]
- Crushed ice and water
- Potassium hydroxide (KOH) solution (for neutralization)
- Acetone and 2-propanol (for extraction and precipitation)
- Low-temperature reaction vessel equipped with a powerful mechanical stirrer and temperature probe.

Procedure:

- Preparation of Nitrating Acid: Prepare the nitrating acid mixture by carefully adding concentrated sulfuric acid (15-40% by weight) to fuming nitric acid.[10] This process is highly exothermic and must be performed in a cooling bath (e.g., dry ice/acetone or a cryocooler) to maintain a temperature below -30°C. A typical molar ratio of **potassium sulfamate** to sulfuric acid to nitric acid is 1:2.5:9.[11]

- Nitration Reaction: Cool the nitrating acid to between -30°C and -40°C.[3][10] While maintaining vigorous agitation, add finely powdered **potassium sulfamate** in small portions over 5-10 minutes.[10] The temperature must be strictly controlled and not allowed to rise above -25°C.[10]
- Reaction Monitoring: After the addition is complete, maintain the reaction mixture at -30°C to -40°C for 20-30 minutes.[10] The progress of the reaction can be monitored by UV spectroscopy to check for the formation of the dinitramidic acid intermediate.
- Quenching: Pour the cold reaction mixture onto a slurry of crushed ice and water (e.g., 4-6 parts by weight of water per part of the initial reaction mixture).[10]
- Neutralization: Immediately neutralize the diluted solution with a cold aqueous solution of potassium hydroxide to a pH of approximately 7.0.[10] The temperature must be kept below 0°C during neutralization.
- Isolation and Purification:
 - The neutralized solution is evaporated to dryness.
 - The resulting powder is extracted with acetone to dissolve the KDN, leaving behind inorganic salts.
 - 2-propanol is added to the acetone extract. As acetone is evaporated, the less soluble KDN precipitates.[10]
 - The precipitated KDN crystals are collected by filtration and dried in a vacuum oven.

Reaction Pathway: $\text{KSO}_3\text{NH}_2 + 2\text{HNO}_3 \text{ (in H}_2\text{SO}_4 \text{)} \rightarrow \text{KN}(\text{NO}_2)_2 + \text{H}_2\text{SO}_4 \cdot \text{H}_2\text{O}$

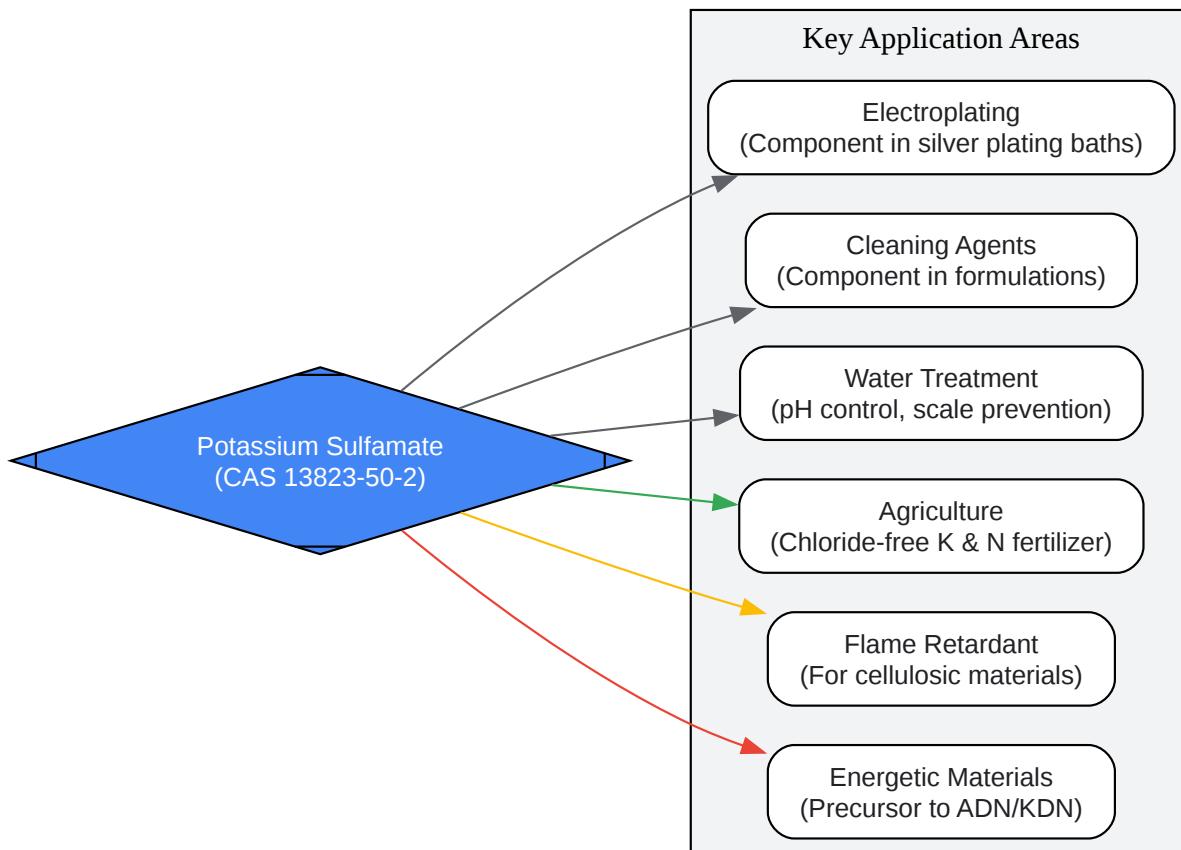
[Click to download full resolution via product page](#)

Caption: Synthesis of Potassium Dinitramide (KDN) from **Potassium Sulfamate**.

Flame Retardant

Potassium sulfamate is recognized as an effective flame retardant for various materials, including cellulosic products.^{[3][4]} The mechanism is believed to involve the release of non-flammable gases (like ammonia and sulfur oxides) upon heating, which dilutes the flammable gases produced by the substrate's pyrolysis. Additionally, it can promote char formation on the material's surface, acting as a thermal barrier.

Experimental Data: Specific quantitative data, such as Limiting Oxygen Index (LOI) or UL 94 ratings for materials treated with **potassium sulfamate**, are not readily available in public literature, likely residing in proprietary industrial research.


Agriculture

In agriculture, **potassium sulfamate** serves as a source of two essential macronutrients: potassium and nitrogen. It is particularly useful for chloride-sensitive crops where the more common potassium chloride (muriate of potash) is unsuitable.^{[2][3]}

Experimental Data: While its use as a fertilizer is established, detailed, publicly available comparative studies quantifying its efficacy (e.g., percentage yield increase) against other potassium sources like potassium sulfate or potassium nitrate are limited.

Other Industrial Applications

- Water Treatment: It is used to help control pH levels and prevent scale formation in water systems.^[4] However, specific titration data or pKa values to quantify its buffering capacity are not available in the reviewed literature.
- Cleaning Agents: It is used as an active ingredient in some cleaning formulations, where its properties as a salt of a strong acid and weak base can aid in removing certain types of scale or soil.^[1] It has been patented as a stabilizer in thickened sulfamic acid cleaning compositions.^[12]
- Electroplating: **Potassium sulfamate** is a component in some silver electroplating baths, often in conjunction with other sulfamate salts, where it can contribute to the conductivity of the bath and the quality of the deposited layer.^[13]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalijar.com [journalijar.com]

- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Potassium Sulfamate | CymitQuimica [cymitquimica.com]
- 6. [PDF] Synthesis of Ammonium Dinitramide by Nitration of Potassium and Ammonium Sulfamate. The Effect of Sulfamate Conterion on ADN Purity | Semantic Scholar [semanticscholar.org]
- 7. Potassium Sulfamate [dmishin.github.io]
- 8. bulletin.incas.ro [bulletin.incas.ro]
- 9. Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5976483A - Method of preparing dinitramidic acid and salts thereof - Google Patents [patents.google.com]
- 11. Research on optimizing the synthesis of ammonium dinitramide | Journal of Military Science and Technology [en.jmst.info]
- 12. US5431839A - Sulfamic acid cleaning/stripping compositions comprising heteropolysaccharide thickening agents - Google Patents [patents.google.com]
- 13. proplate.com [proplate.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Potassium Sulfamate (CAS 13823-50-2)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081758#cas-number-13823-50-2-properties\]](https://www.benchchem.com/product/b081758#cas-number-13823-50-2-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com